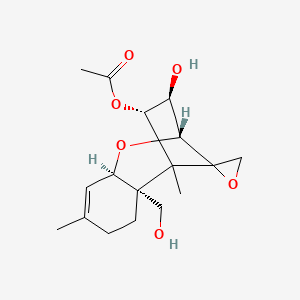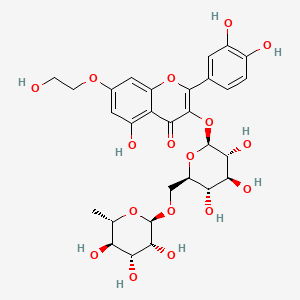
m-PEG6-CH2COOH
Descripción general
Descripción
M-PEG6-CH2COOH is a PEG linker containing a terminal carboxylic acid . The terminal carboxylic acid can react with primary and secondary amine groups in the presence of activators (e.g., EDC, DCC, HATU) to form a stable amide bond . The mPEG modification increases the aqueous solubility of the resulting compound .
Molecular Structure Analysis
The chemical formula of this compound is C13H26O8 . Its molecular weight is 310.3 . The exact mass is 310.16 .Chemical Reactions Analysis
The terminal carboxylic acid of this compound readily reacts with primary and secondary amine under EDC, DCC, HATU, or other amide coupling conditions to form a stable amide bond .Physical And Chemical Properties Analysis
This compound has a molecular weight of 310.3 . Its chemical formula is C13H26O8 . The exact mass is 310.16 . Unfortunately, specific physical properties such as boiling point, melting point, and density were not found in the search results.Aplicaciones Científicas De Investigación
Enlazador PEG en Bioconjugación
“m-PEG6-CH2COOH” es un enlazador PEG que contiene un ácido carboxílico terminal . El ácido carboxílico terminal puede reaccionar con grupos de aminas primarias en presencia de activadores (por ejemplo, EDC o HATU) para formar un enlace amida estable . El espaciador PEG hidrofílico aumenta la solubilidad en medios acuosos .
Componente en PROTACs
“this compound” se puede utilizar en la síntesis de PROTACs . Los PROTACs contienen dos ligandos diferentes conectados por un enlazador; uno es un ligando para una ligasa de ubiquitina E3 y el otro es para la proteína diana . Los PROTACs aprovechan el sistema de ubiquitina-proteasoma intracelular para degradar selectivamente las proteínas diana .
Mejora de las propiedades de fotodegradación
“this compound” se ha utilizado en la creación de nanocompuestos de MgO/PEG para mejorar las propiedades de fotodegradación . Esta aplicación es particularmente útil para la eliminación de contaminantes orgánicos de soluciones acuosas bajo irradiación solar .
Uso en aplicaciones biológicas
“3,6,9,12,15,18-Hexaoxanonadecanoic acid” es un entrecruzador heterobifuncional, peguilado que presenta un grupo carboxilo en un extremo y un alquino en el otro . Exhibe tanto porciones hidrofóbicas como hidrofílicas para su uso en aplicaciones biológicas .
Bloque de construcción para la síntesis
“3,6,9,12,15,18-Hexaoxanonadecanoic acid” se puede utilizar como un bloque de construcción para la síntesis de pequeñas moléculas, conjugados de pequeñas moléculas y/o biomoléculas, u otros compuestos de herramienta para la biología química y la química medicinal que requieren ligadura .
Uso en conjugados de fármacos-anticuerpos
“3,6,9,12,15,18-Hexaoxanonadecanoic acid” se puede incorporar sintéticamente en conjugados de fármacos-anticuerpos para la degradación de proteínas dirigida .
Uso en quimeras de direccionamiento de proteólisis
“3,6,9,12,15,18-Hexaoxanonadecanoic acid” se puede utilizar en la creación de quimeras de direccionamiento de proteólisis (moléculas PROTAC®) para la degradación de proteínas dirigida .
Uso en la síntesis de nanopartículas
“mPEG5-CH2COOH” es un derivado PEG que contiene un ácido carboxílico terminal . Se puede utilizar en la síntesis de nanopartículas, donde el espaciador PEG hidrofílico aumenta la solubilidad en medios acuosos .
Mecanismo De Acción
Target of Action
m-PEG6-CH2COOH is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the target protein’s degradation .
Mode of Action
The compound acts as a bridge in PROTACs, connecting two different ligands: one for an E3 ubiquitin ligase and the other for the target protein . This enables the formation of a ternary complex, which leads to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The primary biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells. By exploiting this system, this compound allows for the selective degradation of target proteins .
Pharmacokinetics
As a peg-based compound, it is generally expected to have good solubility and stability .
Result of Action
The primary result of this compound’s action is the selective degradation of target proteins . This can lead to various molecular and cellular effects, depending on the specific target protein being degraded.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s solubility and stability . .
Safety and Hazards
M-PEG6-CH2COOH is not classified as a hazard . In case of skin contact, wash off with soap and plenty of water . If inhaled, move the victim into fresh air . If ingested, rinse mouth with water . It should be handled only by those properly qualified in the handling of potentially hazardous chemicals . It should be stored in closed vessels, refrigerated .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
The primary role of 3,6,9,12,15,18-Hexaoxanonadecanoic acid in biochemical reactions is as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are molecules that can selectively degrade target proteins within cells . They contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Cellular Effects
The cellular effects of 3,6,9,12,15,18-Hexaoxanonadecanoic acid are primarily related to its role in the formation of PROTACs . By enabling the selective degradation of target proteins, it can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 3,6,9,12,15,18-Hexaoxanonadecanoic acid involves its role as a linker in PROTACs . It enables the formation of PROTACs that can bind to both a target protein and an E3 ubiquitin ligase . This binding leads to the ubiquitination and subsequent degradation of the target protein .
Propiedades
IUPAC Name |
2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O8/c1-16-2-3-17-4-5-18-6-7-19-8-9-20-10-11-21-12-13(14)15/h2-12H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJNNCBSSWKTIHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90595753 | |
| Record name | 2,5,8,11,14,17-Hexaoxanonadecan-19-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90595753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16142-03-3 | |
| Record name | 2,5,8,11,14,17-Hexaoxanonadecan-19-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90595753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














